molecular formula C10H14N4S B1311116 4-(Dimethylamino)benzaldehyde thiosemicarbazone CAS No. 2929-81-9

4-(Dimethylamino)benzaldehyde thiosemicarbazone

Cat. No.: B1311116
CAS No.: 2929-81-9
M. Wt: 222.31 g/mol
InChI Key: MUDHKEQEBJQRRG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 4-(Dimethylamino)benzaldehyde thiosemicarbazone are bacterial isolates, including both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . These bacteria are known to cause various infections in humans, making them important targets for antibacterial agents.

Mode of Action

It has been suggested that the compound’s antibacterial activity may be due to its ability to interfere with essential bacterial processes

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with key biochemical pathways in bacteria, leading to their death or inhibition .

Pharmacokinetics

Some related compounds have been found to have high gastrointestinal absorption values , suggesting that this compound may also have good bioavailability.

Result of Action

The compound has been found to have broad-spectrum antibacterial activity against the bacterial isolates it targets . In particular, certain derivatives of the compound have been found to have higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the compound has been suggested to have potential as a corrosion inhibitor in the oil and gas industry , indicating that it may be stable and effective in a variety of harsh environments.

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions . The general reaction scheme is as follows:

4-(Dimethylamino)benzaldehyde+Thiosemicarbazide4-(Dimethylamino)benzaldehyde thiosemicarbazone\text{4-(Dimethylamino)benzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 4-(Dimethylamino)benzaldehyde+Thiosemicarbazide→4-(Dimethylamino)benzaldehyde thiosemicarbazone

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.

Major Products

    Schiff Bases: Formed through condensation with aldehydes or ketones.

    Metal Complexes: Formed through complexation with metal ions.

Scientific Research Applications

Properties

IUPAC Name

[[4-(dimethylamino)phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDHKEQEBJQRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951872
Record name 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2929-81-9
Record name 4-(Dimethylamino)benzaldehyde thiosemicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2929-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)?

A1: While a full spectroscopic characterization is not available in the provided excerpts, (E)-2-(4-(Dimethylamino)benzylidene)hydrazinecarbothioamide (DBHC), which is another name for DMABT, crystallizes in the monoclinic crystal system, specifically the P21/c space group []. The benzylidene ring adopts a planar conformation []. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds of the N-H...S and N-H...N types [].

Q2: What are the known applications of DMABT in analytical chemistry?

A2: DMABT is recognized as a sensitive reagent for the spectrophotometric determination of Palladium(II) []. It forms a 1:2 complex (Pd:Reagent) within a pH range of 2.2 - 3.6 []. This complex exhibits good solubility in aqueous solutions containing 20% acetone and 30% ethanol [].

Q3: How does DMABT interact with metals, and does this have any notable effects?

A3: DMABT can act as a ligand, forming coordination complexes with metal ions. For example, it forms a square-planar complex with Palladium(II) []. Interestingly, the coordination of DMABT to Palladium(II) has been shown to enhance its ability to inhibit amyloid-β aggregation, which is a key process implicated in Alzheimer's disease [].

Q4: Has the structure of DMABT been investigated using computational chemistry methods?

A4: Yes, molecular docking studies have been performed with DMABT (referred to as DBHC in the study) []. These studies revealed that DMABT exhibits favorable binding interactions with target proteins compared to the reference ligand used in the study [].

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